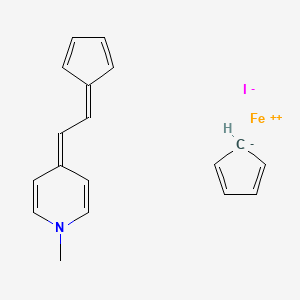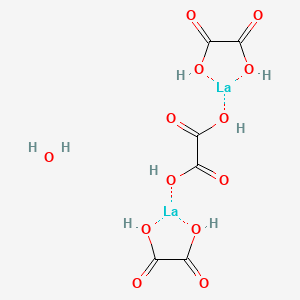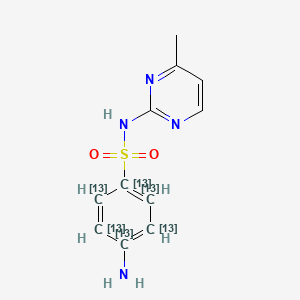
ヘキサクロロオスミウム(IV)酸ナトリウム水和物
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium hexachloroosmate(IV) hydrate, also known as sodium hexachloridoosmate(IV), is an inorganic compound with the formula Na2OsCl6. It is a red solid and is the disodium salt of the osmium(VI) complex [OsCl6]2− . This compound is used as an intermediate and catalyst in organic synthesis .
Synthesis Analysis
The compound can be prepared by the reaction of a suspension of osmium metal in molten sodium chloride with chlorine . The reaction is as follows:Molecular Structure Analysis
The anion in Sodium hexachloroosmate(IV) hydrate is an octahedral complex with an Os-Cl distance of 2.325 (3) Å, as established by X-ray crystallography . The molecular formula of the compound is Cl6H2Na2OOs .Chemical Reactions Analysis
Hexachloroosmate is paramagnetic, with a low-spin d2 configuration . This property may influence its behavior in chemical reactions.Physical And Chemical Properties Analysis
Sodium hexachloroosmate(IV) hydrate is a red solid . Its molecular weight is 466.9 g/mol . The compound is paramagnetic .科学的研究の応用
有機合成中間体
ヘキサクロロオスミウム(IV)酸ナトリウム水和物: は、有機合成の中間体として広く使用されています 。その役割は、複雑な有機分子の形成において極めて重要であり、多段階合成プロセスにおける足がかりとして機能します。この化合物の安定性と反応性により、さまざまな化学反応を促進する理想的な候補となっています。
触媒作用
この化合物は、有機反応の触媒としても応用されています 。触媒は、プロセスにおいて消費されることなく化学反応の速度を上げる物質です。ヘキサクロロオスミウム(IV)酸ナトリウム水和物は、反応を加速するために使用でき、複雑な分子の合成をより効率的かつ費用対効果の高いものにします。
二水素錯体の調製
研究者は、ヘキサクロロオスミウム(IV)酸ナトリウム水和物を使用して、メソ-テトラフォス-1配位子を有するオスミウム(II)の二水素錯体を調製しています 。これらの錯体は、水素貯蔵における潜在的な用途があるため注目されています。水素貯蔵は、持続可能なエネルギーソリューションを開発する上で重要な側面です。
機能性材料の合成
ヘキサクロロオスミウム(IV)酸ナトリウム水和物: は、さまざまなオスミウムベースの機能性材料を合成するための出発物質として役立ちます。これらの材料は、電子機器、フォトニクス、高度な複合材料の構成要素など、多様な用途を持っています。
配位高分子および金属有機構造体(MOF)
この化合物は、オスミウムを含む配位高分子とMOFの調製に役立ちます。これらの構造は高度に秩序化されており、高多孔性などのユニークな特性を備えているため、ガス貯蔵、分離、触媒作用に有用です。
ナノ構造の作製
また、ナノ構造の作製にも使用されます。ナノ構造は、標的薬物送達に使用できる医学分野や、強化された特性を持つナノ複合材料の開発に使用できる材料科学分野など、幅広い用途を持っています。
Safety and Hazards
While specific safety and hazard information for Sodium hexachloroosmate(IV) hydrate was not found in the sources retrieved, general safety measures for handling chemicals should be followed. These include wearing personal protective equipment, ensuring adequate ventilation, and avoiding ingestion and inhalation .
作用機序
Target of Action
Sodium hexachloroosmate(IV) hydrate is an inorganic compound with the formula Na2OsCl6 . It is the disodium salt of the osmium(VI) complex [OsCl6]2−
Mode of Action
The anion in Sodium hexachloroosmate(IV) hydrate is an octahedral complex with an Os-Cl distance of 2.325(3) Å, as established by X-ray crystallography . The compound is paramagnetic, with a low-spin d2 configuration . .
Biochemical Pathways
Sodium hexachloroosmate(IV) hydrate is used as an intermediate and catalyst in organic synthesis . It is also used to prepare dihydrogen complexes of osmium(II) containing meso-tetraphos-1 ligand
生化学分析
Biochemical Properties
Sodium hexachloroosmate(IV) hydrate plays a significant role in biochemical reactions, particularly as a catalyst. It interacts with various enzymes and proteins, facilitating redox reactions due to its osmium center. The compound’s ability to undergo oxidation-reduction reactions makes it valuable in biochemical assays where it can act as an electron transfer agent. Sodium hexachloroosmate(IV) hydrate interacts with biomolecules such as cytochrome P450 enzymes, influencing their catalytic activity and thereby affecting metabolic pathways .
Cellular Effects
The effects of sodium hexachloroosmate(IV) hydrate on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, sodium hexachloroosmate(IV) hydrate can alter the activity of kinases and phosphatases, leading to changes in phosphorylation states of key signaling molecules. This modulation can impact processes such as cell proliferation, apoptosis, and differentiation. Additionally, the compound’s interaction with DNA and RNA polymerases can affect gene transcription and expression .
Molecular Mechanism
At the molecular level, sodium hexachloroosmate(IV) hydrate exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. For example, sodium hexachloroosmate(IV) hydrate can inhibit the activity of certain oxidoreductases by binding to their metal centers, thereby preventing substrate access. This inhibition can lead to a decrease in the production of reactive oxygen species and modulation of oxidative stress responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of sodium hexachloroosmate(IV) hydrate can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Sodium hexachloroosmate(IV) hydrate is sensitive to air and moisture, which can lead to its gradual degradation. Over extended periods, this degradation can reduce its efficacy as a catalyst or inhibitor in biochemical assays. Long-term studies have shown that prolonged exposure to sodium hexachloroosmate(IV) hydrate can lead to adaptive cellular responses, such as upregulation of detoxifying enzymes .
Dosage Effects in Animal Models
The effects of sodium hexachloroosmate(IV) hydrate vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical properties without adverse effects. At higher doses, sodium hexachloroosmate(IV) hydrate can induce toxic effects, such as oxidative stress, inflammation, and tissue damage. Threshold effects have been observed, where a specific dosage range triggers significant biological responses, highlighting the importance of dose optimization in experimental studies .
Metabolic Pathways
Sodium hexachloroosmate(IV) hydrate is involved in various metabolic pathways, primarily those related to redox reactions. It interacts with enzymes such as cytochrome P450 oxidases, influencing the metabolism of xenobiotics and endogenous compounds. The compound’s role in modulating metabolic flux and metabolite levels is significant, as it can alter the balance of metabolic intermediates and end products. This modulation can impact cellular energy production, detoxification processes, and biosynthetic pathways .
Transport and Distribution
Within cells and tissues, sodium hexachloroosmate(IV) hydrate is transported and distributed through interactions with transporters and binding proteins. The compound can bind to metalloproteins, facilitating its transport across cellular membranes and its localization within specific cellular compartments. This distribution is crucial for its biochemical activity, as it ensures that sodium hexachloroosmate(IV) hydrate reaches its target sites within the cell .
Subcellular Localization
The subcellular localization of sodium hexachloroosmate(IV) hydrate is essential for its function. The compound can be directed to specific organelles, such as mitochondria or the endoplasmic reticulum, through targeting signals or post-translational modifications. This localization allows sodium hexachloroosmate(IV) hydrate to exert its effects on specific cellular processes, such as oxidative phosphorylation or protein folding. Understanding its subcellular distribution is key to elucidating its mechanism of action and optimizing its use in biochemical applications .
特性
IUPAC Name |
disodium;hexachloroosmium(2-);hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6ClH.2Na.H2O.Os/h6*1H;;;1H2;/q;;;;;;2*+1;;+4/p-6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQSWAUXOSHGRPF-UHFFFAOYSA-H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.[Na+].[Na+].Cl[Os-2](Cl)(Cl)(Cl)(Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl6H2Na2OOs |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40746596 |
Source


|
| Record name | Sodium hexachloroosmate(2-)--water (2/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40746596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
207683-17-8 |
Source


|
| Record name | Sodium hexachloroosmate(2-)--water (2/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40746596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What is the role of Sodium hexachloroosmate(IV) hydrate in the synthesis of organometallic compounds, particularly those featured in the research paper?
A1: Sodium hexachloroosmate(IV) hydrate often serves as a starting material for synthesizing various osmium compounds, including organometallic complexes. While the abstract doesn't explicitly detail the synthetic route, it's likely that Sodium hexachloroosmate(IV) hydrate is a precursor to the final octamethylmetallocenes of osmium. [] This is because Sodium hexachloroosmate(IV) hydrate provides a source of osmium in a readily reactive form for further chemical transformations.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


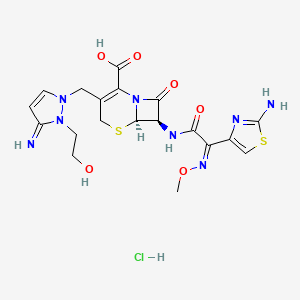
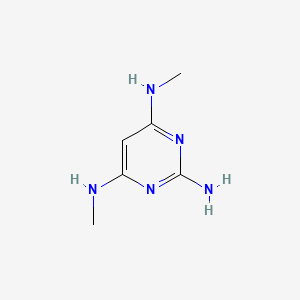
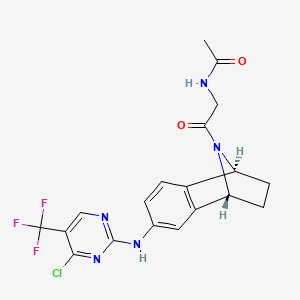


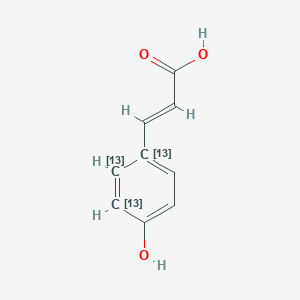

![N-[3a,7a-Dihydrobenzotriazol-1-yl(phenyl)methyl]aniline;N-[benzotriazol-2-yl(phenyl)methyl]aniline](/img/structure/B1513430.png)
